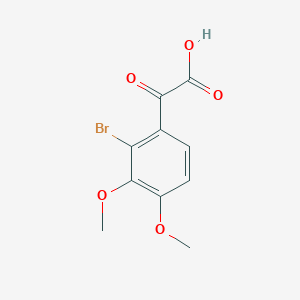
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H11O4Br It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by oxidation and subsequent reactions to introduce the acetic acid moiety. One common method includes:
Bromination: 3,4-Dimethoxybenzaldehyde is dissolved in acetic acid, and bromine is added to the solution. The reaction mixture is stirred until the formation of 2-bromo-3,4-dimethoxybenzaldehyde.
Oxidation: The brominated product is then oxidized using an appropriate oxidizing agent to form 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The raw materials used are readily available, and the reaction steps are streamlined to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
相似化合物的比较
Similar Compounds
2-(2-Bromo-3,4-dimethoxyphenyl)propanal: This compound has a similar structure but differs in the presence of an aldehyde group instead of the acetic acid moiety.
3,4-Dimethoxyphenylacetic acid: Lacks the bromine substitution, which significantly alters its chemical properties and reactivity.
Uniqueness
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H9BrO5 |
|---|---|
分子量 |
289.08 g/mol |
IUPAC 名称 |
2-(2-bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H9BrO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
InChI 键 |
HHIIWKWRUKVZLG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


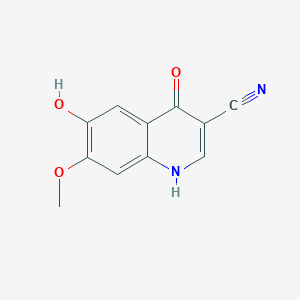
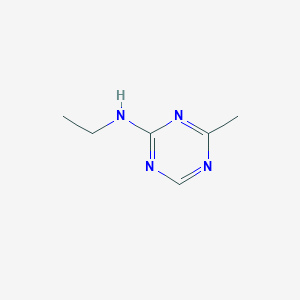
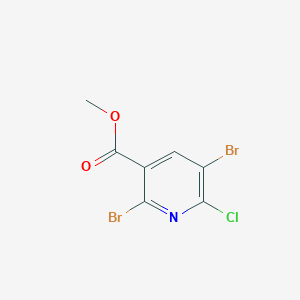
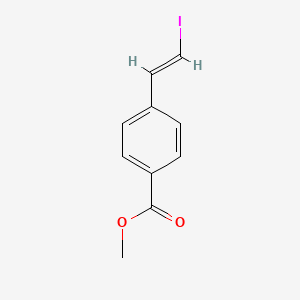
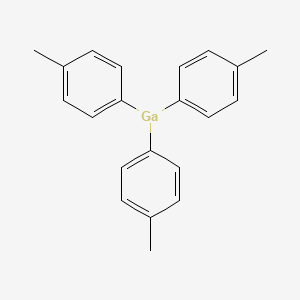


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
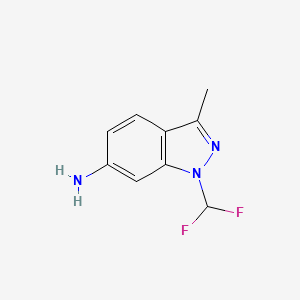
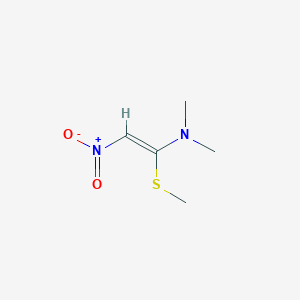



![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)
